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Abstract

Aluminum chlorate, with the chemical formula Al(ClOs)s, is a compound of interest due to the
interplay of ionic and covalent characteristics dictated by the high charge density of the
aluminum cation and the molecular nature of the chlorate anion.[1] This technical guide
provides a comprehensive overview of the cation-anion interactions in aluminum chlorate,
drawing upon available spectroscopic data and structural information from analogous
compounds. Due to a lack of direct crystallographic studies on aluminum chlorate, this guide
synthesizes information from related aluminum compounds to infer the structural and
interactive properties of both its hydrated and anhydrous forms. This document aims to serve
as a foundational resource for researchers and professionals in chemistry and drug
development by detailing the expected molecular interactions, proposing likely structural
arrangements, and outlining experimental protocols for further investigation.

Introduction

Aluminum chlorate is a white crystalline solid known to be highly soluble in water.[2][3][4] The
fundamental interaction in this compound is the electrostatic attraction between the trivalent
aluminum cation (AlR*) and the polyatomic chlorate anion (ClOs~).[1] However, the nature of
this interaction is nuanced by the high polarizing power of the AlR* ion and the potential for both
outer-sphere and inner-sphere coordination with the chlorate anion or solvent molecules.
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Understanding these interactions is crucial for predicting the compound's stability, reactivity,
and potential applications.

Cation-Anion Interactions in Aqueous Solution

In agueous environments, the cation-anion interactions in aluminum chlorate are
predominantly governed by the hydration of the aluminum cation.

2.1. The Hexaaquaaluminium(lil) lon

Spectroscopic studies, particularly Raman spectroscopy, on aqueous solutions of aluminum
salts, including those with similar anions like perchlorate, provide strong evidence for the
formation of the hexaaquaaluminium(lll) ion, [Al(H20)e]3+.[5][6] In this complex, the aluminum
cation is octahedrally coordinated to six water molecules. The primary interaction is a strong
ion-dipole force between the Al3* ion and the oxygen atoms of the water molecules.

Table 1: Spectroscopic Data for the Hexaaquaaluminium(lll) lon in Aqueous Solution[6]

Vibrational Mode Wavenumber (cm~—?) Assighment

vi(aig) 525 Symmetric Al-O stretch
v2(e_g) 438 Al-O bend

vs(f2Q) 332 Al-O bend

vs(fiu) (IR active) 598 Asymmetric Al-O stretch

The Raman spectroscopic data indicate that the [Al(H20)s]3* ion is a thermodynamically stable
species in solution, and there is no spectroscopic evidence for the formation of inner-sphere
complexes where the chlorate anion directly displaces a coordinated water molecule.[6]
Therefore, in aqueous solutions of aluminum chlorate, the interaction between the cation and
anion is best described as an outer-sphere interaction, mediated by the hydration shell of the
aluminum cation.
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Outer-Sphere Interaction in Aqueous Aluminum Chlorate Solution

[AI(H20)6]3+
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Figure 1: Outer-sphere interaction in aqueous aluminum chlorate.

Solid-State Structure and Interactions

Direct experimental determination of the crystal structure of aluminum chlorate (anhydrous or
hydrated) is not readily available in the published literature. However, we can infer likely
structural arrangements by examining related compounds.

3.1. Hydrated Aluminum Chlorate

Aluminum chlorate is known to exist as a nonahydrate, Al(ClO3)3-9H20.[7] A plausible
structure for this compound can be proposed based on the known crystal structure of aluminum
perchlorate nonahydrate, --INVALID-LINK--3-3H20.[8] In this structure, the aluminum cation
exists as the hexaaqua complex, [Al(H20)s]3*, with the perchlorate anions and additional water
molecules occupying the interstitial spaces in the crystal lattice.
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Given the similarities between the chlorate and perchlorate anions in terms of charge and
polyatomic nature, it is highly probable that aluminum chlorate nonahydrate adopts a similar
structure: --INVALID-LINK--3-3H20. In this arrangement, the primary cation-anion interaction
would be electrostatic attraction between the hydrated aluminum cation and the chlorate
anions, mediated by hydrogen bonding with the coordinated and lattice water molecules.

Proposed Structure of Hydrated Aluminum Chlorate
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Figure 2: Proposed crystal lattice of --INVALID-LINK--3:-3H20.
3.2. Anhydrous Aluminum Chlorate

The structure of anhydrous aluminum chlorate is unknown. Anhydrous aluminum chloride
(AICI3) exhibits multiple structural forms, including a layered crystalline structure where each
aluminum center is octahedrally coordinated to six chloride ions.[9][10] This suggests that
anhydrous aluminum chlorate might also adopt a polymeric structure.

However, the chlorate anion is significantly larger and has a different geometry than the
chloride anion. The interaction in anhydrous aluminum chlorate would likely involve direct
coordination of the oxygen atoms of the chlorate anion to the aluminum cation. The extent of
this coordination (monodentate, bidentate, or bridging) would determine the overall crystal
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structure. Fajan's rules suggest that the Al3*-CIOs~ bond will have a degree of covalent
character due to the high charge of the cation and the polarizability of the anion.

Hypothetical Anhydrous Aluminum Chlorate Interaction

Click to download full resolution via product page

Figure 3: Hypothetical bridging interaction in anhydrous Al(CIO3)s.

Experimental Protocols for Structural Elucidation

To definitively determine the cation-anion interactions in solid aluminum chlorate, the following
experimental protocols are recommended.

4.1. Synthesis and Crystal Growth

o Synthesis of Hydrated Aluminum Chlorate: React a stoichiometric amount of aluminum
hydroxide with chloric acid. Alternatively, a salt metathesis reaction between aluminum
sulfate and barium chlorate in aqueous solution, followed by filtration of the barium sulfate
precipitate, can yield an aqueous solution of aluminum chlorate.

o Crystal Growth: Slow evaporation of a saturated aqueous solution of aluminum chlorate at
room temperature can be attempted to grow single crystals suitable for X-ray diffraction.

o Synthesis of Anhydrous Aluminum Chlorate: This is expected to be challenging due to the
oxidizing nature of the chlorate anion and the tendency for decomposition upon heating of
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the hydrated salt. A potential route could involve the reaction of anhydrous aluminum

chloride with a suitable chlorate salt in a non-aqueous solvent.

4.2. X-ray Crystallography

e Objective: To determine the precise atomic positions, bond lengths, bond angles, and crystal

packing in both hydrated and anhydrous aluminum chlorate.

e Methodology:

o Mount a suitable single crystal on a goniometer.

o Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

o Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo

Ka or Cu Ka).

o Process the diffraction data to obtain a set of structure factors.

o Solve the crystal structure using direct methods or Patterson methods.

o Refine the structural model against the experimental data to obtain the final

crystallographic information.

Table 2: Hypothetical X-ray Crystallography Data for --INVALID-LINK--3-3H20

Parameter

Expected Value/Range

Crystal System

Trigonal (based on Al(ClO4)3-9H20)

Space Group

R3c (based on Al(ClO4)3-9H20)

Al-O(water) bond length ~1.88 A
CIl-O bond length ~1.49 A
O-CI-O bond angle ~109.5°
Coordination of Al3* Octahedral
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4.3. Vibrational Spectroscopy (Raman and IR)

o Objective: To probe the vibrational modes of the chlorate anion and the Al-O bonds to
understand the coordination environment in the solid state.

» Methodology:

[¢]

Prepare a solid sample (e.g., as a KBr pellet for IR or in a capillary for Raman).
o Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

o Acquire the Raman spectrum using a Raman spectrometer with a suitable laser excitation

source.

o Analyze the positions and symmetries of the vibrational bands to infer the local
environment of the chlorate anions and the coordination of the aluminum cation. Shifts in
the chlorate vibrational frequencies compared to the free ion can indicate the strength of
the interaction with the aluminum cation.

Conclusion

The cation-anion interactions in aluminum chlorate are highly dependent on the presence of
water. In aqueous solutions, the interaction is characterized by an outer-sphere association
between the stable hexaaquaaluminium(lll) cation and the chlorate anions. In the solid
hydrated form, a similar arrangement is expected, with the crystal lattice composed of
[AI(H20)¢]3* cations, CIOs~ anions, and additional water molecules. The interactions in the
anhydrous state are likely to be more complex, involving direct coordination of the chlorate
anions to the aluminum cations, potentially leading to a polymeric structure with significant
covalent character. The definitive elucidation of the solid-state structures requires further
experimental investigation, for which this guide provides a foundational framework.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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